6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Description
6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with fluorophenyl, methoxyphenyl, and phenyl groups
Properties
IUPAC Name |
6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c1-31-18-13-11-16(12-14-18)28-22(19-9-5-6-10-21(19)25)27-23-20(24(28)30)15-26-29(23)17-7-3-2-4-8-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARRQSWWSOIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions: The final step involves introducing the fluorophenyl, methoxyphenyl, and phenyl groups through substitution reactions using appropriate reagents and conditions.
Chemical Reactions Analysis
6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may have applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
6-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
6-(2-Fluorophenyl)-5-(4-hydroxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one: The addition of a methyl group on the phenyl ring can alter the compound’s steric properties and binding affinity.
These comparisons highlight the uniqueness of 6-(2-Fluorophenyl)-5-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one in terms of its specific substituents and their effects on the compound’s properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
